molecular formula C11H10N2O B7811514 CID 795663

CID 795663

Cat. No. B7811514
M. Wt: 186.21 g/mol
InChI Key: YXPNOKUONQBBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 795663 is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 795663 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 795663 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 795663 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 g) and 2-amino-5-methylbenzoic acid (1.2 g) in ethanol (20 mL) and add a few drops of concentrated hydrochloric acid. Heat the mixture under reflux for 6 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry it under vacuum to obtain the crude product., Step 3: Dissolve the crude product in water (20 mL) and add sodium borohydride (0.5 g) slowly with stirring. Keep the reaction mixture at room temperature for 2 hours., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Filter the precipitated solid and wash it with water., Step 5: Dissolve the solid in sodium hydroxide solution and filter the insoluble impurities. Acidify the filtrate with hydrochloric acid to obtain the final product as a solid., Step 6: Wash the solid with water and dry it under vacuum to obtain pure CID 795663.

properties

IUPAC Name

2-cyclopropyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNOKUONQBBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 795663

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.